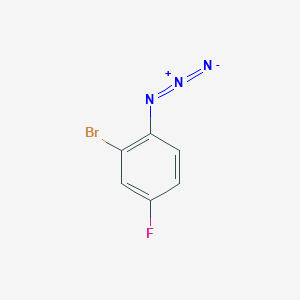

1-Azido-2-bromo-4-fluorobenzene

Description

1-Azido-2-bromo-4-fluorobenzene is a halogenated aromatic compound featuring an azide (–N₃), bromine (–Br), and fluorine (–F) substituent at the 1-, 2-, and 4-positions of the benzene ring, respectively. Its molecular formula is C₆H₃BrFN₃, with a calculated molecular weight of 216.01 g/mol. This compound is recognized as a novel azide precursor, synthesized via zinc-mediated azide-alkyne ligation methodologies . Its primary utility lies in click chemistry applications, particularly in synthesizing triazole derivatives through Huisgen cycloaddition reactions.

Propriétés

IUPAC Name |

1-azido-2-bromo-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJSXPJOTBZLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Azido-2-bromo-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and fluoro substituents onto a benzene ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions

1-Azido-2-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines or thiols.

Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃), amines, thiols.

Electrophilic Substitution: Bromine (Br₂), iron(III) bromide (FeBr₃), hydrofluoric acid (HF).

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted azides or amines.

Electrophilic Substitution: Formation of brominated or fluorinated derivatives.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

1-Azido-2-bromo-4-fluorobenzene has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in click chemistry reactions.

Biology: Employed in the study of biological systems through bioorthogonal chemistry, enabling the labeling and tracking of biomolecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-Azido-2-bromo-4-fluorobenzene involves its reactivity with various nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Substituent Positioning and Electronic Effects

Key Observations :

- Substituent Positioning : Altering substituent positions (e.g., bromo vs. fluoro in 1-azido-4-bromo-2-fluorobenzene) impacts electronic distribution. For instance, –Br at position 2 (meta to –N₃) in the target compound may enhance electrophilicity compared to –Br at position 4 (para) in its isomer .

- Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in 4-azido-1-bromo-2-(trifluoromethyl)benzene significantly increases lipophilicity (LogD > 3) and stabilizes intermediates in pesticidal applications .

- Branched Derivatives : Compounds like 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene introduce stereochemical complexity, enabling enantioselective synthesis in pharmaceutical contexts .

Reactivity and Stability

- Azide Stability : The electron-withdrawing nature of –Br and –F in this compound stabilizes the azide group against premature degradation, a critical factor in click chemistry .

- Comparative Reactivity : The presence of –CF₃ in 4-azido-1-bromo-2-(trifluoromethyl)benzene accelerates nucleophilic aromatic substitution (SNAr) reactions due to its strong meta-directing effects, unlike the target compound’s ortho/para-directing substituents .

Activité Biologique

1-Azido-2-bromo-4-fluorobenzene is an organic compound characterized by its unique combination of functional groups, including an azide (-N₃), bromine (-Br), and fluorine (-F) attached to a benzene ring. This structural arrangement endows the compound with distinctive chemical reactivity and potential biological activity, making it a subject of interest in various fields such as medicinal chemistry and bioconjugation.

The presence of the azide group in this compound facilitates its use in click chemistry , particularly in cycloaddition reactions. These reactions allow for the formation of stable compounds through the reaction of azides with alkynes, which is pivotal for bioconjugation applications. The bromine atom serves as a site for further functionalization, while the fluorine atom influences the electronic properties, enhancing lipophilicity and potentially improving bioavailability in drug development .

Case Studies and Research Findings

Several studies have investigated the biological implications of azide-containing compounds:

Toxicological Profile

The toxicological aspects of halogenated organic compounds, including those similar to this compound, indicate potential acute toxicity. For example, studies on related compounds have reported median lethal doses (LD50) ranging from 2,200 mg/kg to 3,200 mg/kg in animal models. Symptoms observed at toxic doses included tremors, weight loss, and respiratory distress . However, specific data on the toxicity of this compound itself is not well-documented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.